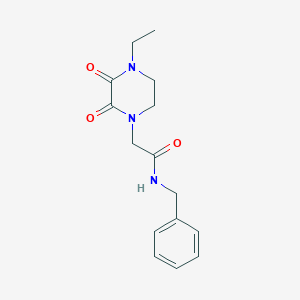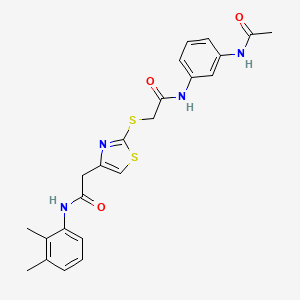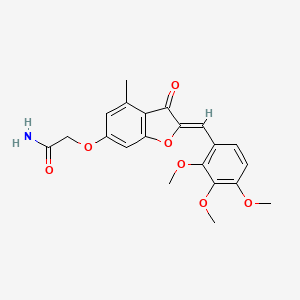
2,4,6-trimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the sulfonamide group, possibly through a reaction with a suitable sulfonyl chloride. The tetrahydroquinoline group could be formed through a Povarov reaction or similar .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the sulfonamide group .科学的研究の応用
Anticancer Applications
Sulfonamide derivatives have been extensively studied for their pro-apoptotic effects in cancer cells. Compounds bearing the sulfonamide fragment have shown significant in vitro anti-cancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. The activation of apoptotic genes, such as caspase 3, caspase 8, and caspase 9, mediated by the activation of p38, suggests these compounds' potential as anticancer agents (Cumaoğlu et al., 2015). Additionally, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and shown to possess potent antitumor activities, indicating their potential as a new class of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Evaluation
The antimicrobial evaluation of sulfonamide derivatives has also been a significant area of research. New compounds of quinoline clubbed with sulfonamide moiety synthesized for use as antimicrobial agents displayed high activity against Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance challenges (Biointerface Research in Applied Chemistry, 2019).
Chemical Nucleases and Catalysis
Sulfonamide derivatives have been used to form coordination compounds with metals such as copper(II), acting as chemical nucleases in the presence of ascorbate/H2O2. These complexes produce reactive oxygen species, including hydroxyl and singlet oxygen-like species, demonstrating their potential applications in biochemical and medicinal chemistry (Macías et al., 2006).
Synthetic Applications in Organic Chemistry
The directed ortho metalation (DoM) methodology has been applied to arylsulfonamides, highlighting the vast possibilities inherent in these compounds for heterocyclic synthesis, rearrangements, and cross-coupling reactions. This methodology demonstrates sulfonamides' role as powerful directed metalation groups (DMGs) in organic synthesis (Familoni, 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,4,6-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-8-9-19(14-20(18)23)22-29(26,27)21-16(3)12-15(2)13-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDCUYPTUPHKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

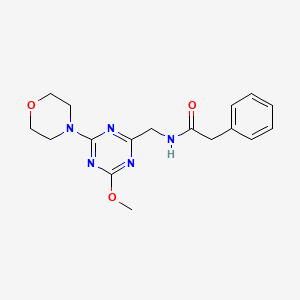
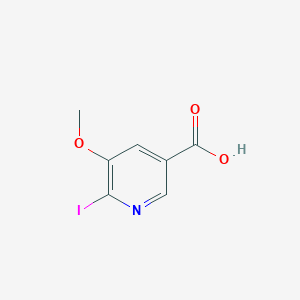
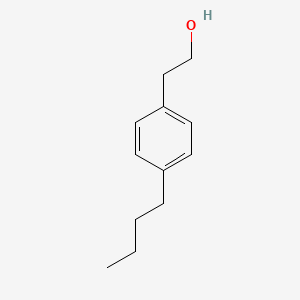
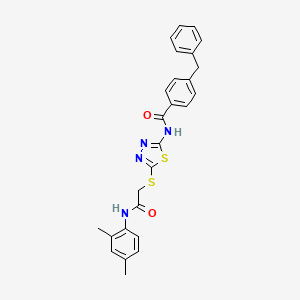
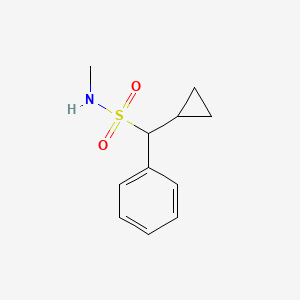
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
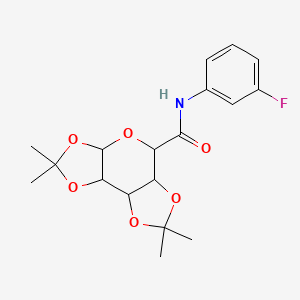
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2665650.png)

